Superior Extended-Phase Complete Response vs. Fosaprepitant in Phase 3 HEC Trial
In a randomized, double-blind Phase 3 head-to-head study (CONSOLE) of 785 patients receiving cisplatin-based HEC, IV fosnetupitant 235 mg demonstrated a statistically significant higher complete response (CR) rate compared to IV fosaprepitant 150 mg during the extended overall phase (0-168 hours) [1].
| Evidence Dimension | Complete Response (CR) Rate |
|---|---|
| Target Compound Data | 73.5% (fosnetupitant 235 mg IV + PALO + DEX) |
| Comparator Or Baseline | 66.9% (fosaprepitant 150 mg IV + PALO + DEX) |
| Quantified Difference | Absolute difference of +6.6%; p = 0.0450 |
| Conditions | Patients receiving cisplatin-based HEC; extended overall phase (0-168 h); N=785 |
Why This Matters
This provides direct, comparative evidence for superior protection against CINV for a full 7 days post-chemotherapy, a key clinical and procurement differentiator.
- [1] Hata A, Okamoto I, Inui N, Okada M, Morise M, Akiyoshi K, Takeda Y, Kishimoto Y, Kato T, Murakami H, et al. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE). Oncol Ther. 2022 Jun;10(1):221-232. View Source
